Kushenol X, a flavonoid compound derived from the roots of Sophora flavescens, has been the subject of various studies due to its potential therapeutic applications, particularly in the field of oncology. Sophora flavescens is a plant traditionally used in Chinese medicine for treating various diseases, including lung ailments and tumors. The recent scientific focus has been on isolating specific compounds from this plant and understanding their mechanisms of action and potential applications in medicine.
While the exact molecular structure of Kushenol X has not been explicitly detailed in the provided literature, it is characterized as a lavandulyl flavonoid. This classification suggests a flavonoid skeleton with a lavandulyl (or prenyl) group attached. [] Further research is needed to elucidate the complete structural details, including the position of the lavandulyl group and other possible substitutions on the flavonoid core.
The antiproliferative and pro-apoptotic effects of Kushenol X and related compounds have been extensively studied. Kushenol Z (KZ), a closely related compound, has been shown to induce apoptosis in non-small-cell lung cancer (NSCLC) cells by increasing the Bax/Bcl-2 ratio and activating caspase-3 and caspase-9, leading to mitochondrial apoptosis. It also triggers the endoplasmic reticulum stress pathway by upregulating CHOP and activating caspase-7 and caspase-12. KZ mediates its antiproliferative activity by inhibiting the mTOR pathway through the inhibition of cAMP-phosphodiesterase (PDE) and Akt, suggesting its potential as a targeted chemotherapeutic drug1.
Furthermore, Kushen flavonoids have been reported to induce apoptosis in tumor cells by inhibiting NF-κB activation and multiple receptor tyrosine kinase activities. These flavonoids, including kurarinone, have shown efficacy in vitro and in vivo by downregulating Bcl-2 and upregulating caspase 8 and caspase 3. They also inhibit TNFα-induced NF-κB activation and EGF-induced receptor phosphorylation, revealing a novel mechanism by which these compounds induce apoptosis in tumors3.
Kushen flavonoids, including Kushenol X, have demonstrated significant anti-tumor activities. Compound Kushen Injection (CKI), which contains active ingredients extracted from Kushen, has been used to treat various types of solid tumors. The main principles of CKI, matrine (MT) and oxymatrine (OMT), exhibit pharmacological activities such as inhibiting cancer cell proliferation, inducing cell cycle arrest, accelerating apoptosis, restraining angiogenesis, and inhibiting cancer metastasis and invasion. These compounds have also been shown to reverse multidrug resistance and reduce chemotherapy- and/or radiotherapy-induced toxicity2.
In addition to CKI's known effects, functional genomics approaches have been used to identify candidate anti-cancer molecular mechanisms of CKI in the MCF-7 human breast cancer cell line. CKI inhibited cell proliferation and induced apoptosis in a dose-dependent manner, with the cell cycle identified as the potential primary target pathway. CKI may also induce apoptosis via a p53 independent mechanism, and novel long non-coding RNAs (lncRNAs) have been identified in response to CKI treatment4.
While not directly related to Kushenol X, it is worth noting that xenobiotics, including compounds from Sophora flavescens, have been studied for their effects on liver growth and hepatocarcinogenesis. The molecular mechanisms underlying abnormal liver enlargement in rats have been linked to changes in gene expression following exposure to hepatomegalic compounds. Kupffer cells, which release mitogenic cytokines, have been proposed to play a role in xenobiotic-mediated liver enlargement5.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: